2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
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Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications . The compound has a molecular formula of C10H14ClNO and a molecular weight of 199.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and TBHP, often used in the presence of a catalyst.
Reduction: NaBH4 and LiAlH4 are frequently used reducing agents.
Substitution: Halides and amines are common nucleophiles used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various tetrahydroisoquinoline derivatives .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to exert its effects by modulating neurotransmitter systems and inhibiting specific enzymes involved in neurodegenerative processes . The exact molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with additional methoxy groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential therapeutic applications, particularly in neuroprotection, make it a compound of significant interest in scientific research .
Properties
CAS No. |
103028-82-6 |
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Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-5-4-8-2-3-10(12)6-9(8)7-11;/h2-3,6,12H,4-5,7H2,1H3;1H |
InChI Key |
TXVANCRWNIRXGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)O.Cl |
Origin of Product |
United States |
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